molecular formula C8H12ClNO2S B2655138 Imino(3-methoxyphenyl)methyl-lambda6-sulfanone hydrochloride CAS No. 2174002-44-7

Imino(3-methoxyphenyl)methyl-lambda6-sulfanone hydrochloride

Cat. No. B2655138
CAS RN: 2174002-44-7
M. Wt: 221.7
InChI Key: QYFYTZQEUBXDEY-UHFFFAOYSA-N
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Description

Imino(3-methoxyphenyl)methyl-lambda6-sulfanone hydrochloride, also known as IMPS, is a chemical compound that has been extensively studied for its potential applications in scientific research. IMPS is a sulfanone derivative that has been synthesized using various methods and has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

Corrosion Inhibition

  • Schiff bases, including compounds similar to Imino(3-methoxyphenyl)methyl-lambda6-sulfanone hydrochloride, have been studied for their role in corrosion inhibition. One such study investigated Schiff bases as corrosion inhibitors in acid solutions, finding that they significantly decrease the corrosion rate of mild steel in hydrochloric acid media (Behpour et al., 2009).

Insecticide Research

  • Research has explored the reactions of sulfoxides and sulfones of phosfolan and mephosfolan with water, methanol, and thiols. These reactions, which occur at the imino carbon, could provide insights into the inhibition of acetylcholinesterase, detoxification, and tissue binding, relevant to insecticide action (Gorder et al., 1985).

Transdermal Drug Delivery

  • A study on iminosulfuranes, including derivatives similar to this compound, investigated their potential as transdermal penetration enhancers. These compounds were found to be effective in enhancing the skin penetration of hydrocortisone, a model drug (Kim et al., 1999).

Synthesis and Chemical Properties

  • Another study focused on the synthesis and properties of crystalline fluoro-functionalized imines. It investigated their molecular structure, intermolecular interactions, and potential applications in nonlinear optical (NLO) technologies (Ashfaq et al., 2022).

Glycosylation of Proteins

  • Research on 2-imino-2-methoxyethyl 1-thioglycosides demonstrated their potential as reagents for attaching sugars to proteins. This process is important for the study of protein glycosylation (Lee et al., 1976).

DNA Structure Research

  • The tautomeric forms in polynucleotide helices, as well as the structures of certain imine derivatives, have implications for understanding DNA structure (Miles, 1961).

Herbicidal Activities

  • Imines have been explored for their potential in herbicide development. One study designed and synthesized triazolinone derivatives containing imine pharmacophores and evaluated their herbicidal activities (Luo et al., 2008).

Antimicrobial Research

  • A study on imidazolidineiminothione, imidazolidin-2-one, and imidazoquinoxaline derivatives, related to this compound, investigated their synthesis and evaluated their antibacterial and antifungal activities, showing significant results in most compounds tested (Ammar et al., 2016).

properties

IUPAC Name

imino-(3-methoxyphenyl)-methyl-oxo-λ6-sulfane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S.ClH/c1-11-7-4-3-5-8(6-7)12(2,9)10;/h3-6,9H,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYFYTZQEUBXDEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=N)(=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2174002-44-7
Record name 1-methoxy-3-(S-methylsulfonimidoyl)benzene hydrochloride
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